molecular formula C20H23N5O6S B2647135 1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 919761-00-5

1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No. B2647135
CAS RN: 919761-00-5
M. Wt: 461.49
InChI Key: VLYRKKUTWSGSPQ-UHFFFAOYSA-N
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Description

1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O6S and its molecular weight is 461.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Cytotoxicity Applications

Compounds similar to the one mentioned have been synthesized and characterized for their potential cytotoxic activity against various cancer cell lines. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been reported, with the structures confirmed by spectral data and elemental analysis. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of such molecules in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Anti-Inflammatory and Analgesic Agents

Another study explored the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic activities. These compounds showed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory effects in biological assays, suggesting their potential as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Cannabinoid Receptor Binding Affinity

Methoxy- and fluorine-substituted analogs of compounds similar to the queried chemical have been synthesized and analyzed for their binding affinity to the CB1 cannabinoid receptor. Such studies are crucial in developing tracers for medical imaging, particularly in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors, indicating their importance in neurological research (Shintaro Tobiishi, T. Sasada, Y. Nojiri, F. Yamamoto, T. Mukai, K. Ishiwata, & M. Maeda, 2007).

properties

IUPAC Name

1-[2-[[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-31-14-4-2-13(3-5-14)25-18(15-10-32(29,30)11-16(15)23-25)22-19(27)20(28)24-8-6-12(7-9-24)17(21)26/h2-5,12H,6-11H2,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRKKUTWSGSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

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